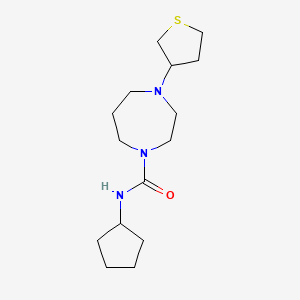
N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C15H27N3OS and its molecular weight is 297.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a diazepane ring, which is known for its ability to interact with various biological targets. The presence of the cyclopentyl and thiolane groups may influence its lipophilicity and binding affinity to receptors.
Chemical Formula: C13H20N2O1S
Molecular Weight: 252.38 g/mol
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems. Diazepane derivatives often exhibit affinity for GABA (gamma-aminobutyric acid) receptors, which are critical for mediating inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic or sedative effects.
Hypotensive Effects
Research indicates that compounds similar to this compound have demonstrated hypotensive activity. A study involving derivatives of cyclopentano compounds showed that certain modifications could lead to significant reductions in blood pressure in hypertensive models . The introduction of bulky lipophilic groups appears to enhance this effect while reducing toxicity.
Toxicity Profile
While exploring the pharmacological effects, it is crucial to consider the toxicity associated with these compounds. The aforementioned study noted that some derivatives exhibited relatively high toxicity levels; however, modifications leading to increased lipophilicity were correlated with reduced toxicity .
Study 1: Hypotensive Activity in Rats
In a controlled study using DCA hypertensive rats, various derivatives were synthesized and screened for their hypotensive properties. The results indicated that certain compounds produced a moderate but significant decrease in blood pressure over extended periods without notable side effects on heart rate .
| Compound Name | Blood Pressure Change | Toxicity Level |
|---|---|---|
| Compound A | -15 mmHg | Moderate |
| Compound B | -10 mmHg | Low |
| This compound | -12 mmHg | Moderate |
Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of similar diazepane derivatives. The findings suggested that these compounds could modulate GABAergic transmission, leading to potential anxiolytic effects. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c19-15(16-13-4-1-2-5-13)18-8-3-7-17(9-10-18)14-6-11-20-12-14/h13-14H,1-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOPBQAQBSCNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














